1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone
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Overview
Description
1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "AMT" and is used as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of AMT is not well understood. However, it is believed that the thiazole ring and the amino groups of AMT are responsible for its biological activity. The thiazole ring has been shown to have antimicrobial and antitumor activity, while the amino groups are believed to interact with biological targets.
Biochemical and Physiological Effects:
AMT has been shown to exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines. Additionally, AMT has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
AMT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, the limitations of using AMT in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on AMT. One potential area of research is the development of new synthesis methods and purification techniques to improve the yield and purity of AMT. Another area of research is the investigation of the mechanism of action of AMT and its potential targets. Additionally, the development of new applications for AMT in the fields of medicine, materials science, and environmental science is an important area of research.
Synthesis Methods
The synthesis of AMT involves the reaction of 2-aminothiazole with acetone in the presence of methylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. The purity and yield of AMT can be improved by using different reaction conditions and purification techniques.
Scientific Research Applications
AMT has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of biologically active compounds such as antimicrobial agents, antitumor agents, and anti-inflammatory agents. AMT has also been used in the synthesis of fluorescent dyes and sensors for the detection of metal ions.
properties
IUPAC Name |
1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)6(13)5-7(10)12-8(11-4)14-5/h10H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKNOYDEMFNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)NC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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